9-Dehydroxyeurotinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Dehydroxyeurotinone is an anthraquinone derivative that can be found in Eurotium rubrum . It shows cytotoxicity with an IC50 value of 25 µg/mL for SW1990 cells . It is also produced from the endophyte of Suaeda glauca .

Molecular Structure Analysis

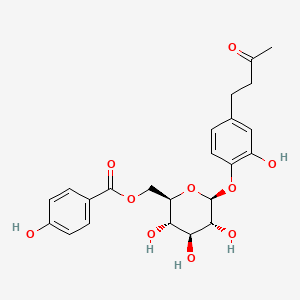

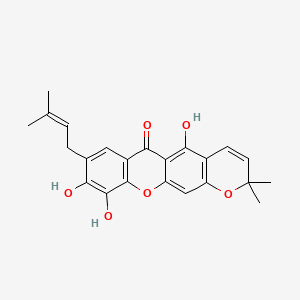

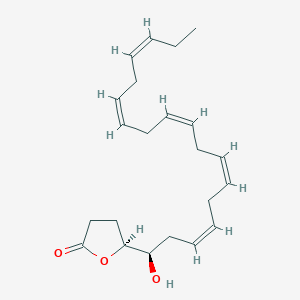

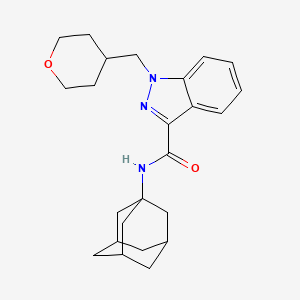

The molecular weight of 9-Dehydroxyeurotinone is 272.25 . Its molecular formula is C15H12O5 . The SMILES representation of its structure is O=C1C2=C(O)C=C©C=C2CC3=CC(O)=CC(O)=C3O1 .Physical And Chemical Properties Analysis

9-Dehydroxyeurotinone is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility are not available in the retrieved data .Applications De Recherche Scientifique

Antioxidant Activity : A study by Li, Li, and Wang (2009) investigated natural anthraquinone derivatives from the marine mangrove plant-derived endophytic fungus Eurotium rubrum. Among the compounds isolated was 9-Dehydroxyeurotinone, which demonstrated DPPH radical scavenging activity, suggesting its potential in treating diseases involving oxidative stress (Li, Li, & Wang, 2009).

Biological Activity of Derivatives : Yan, Li, Li, and Wang (2012) isolated new compounds from the cultivation of Eurotium rubrum, including 9-Dehydroxyeurotinone. These compounds were evaluated for antibacterial, antifungal, and cytotoxic activities, highlighting the diverse biological potential of 9-Dehydroxyeurotinone and its derivatives (Yan, Li, Li, & Wang, 2012).

Propriétés

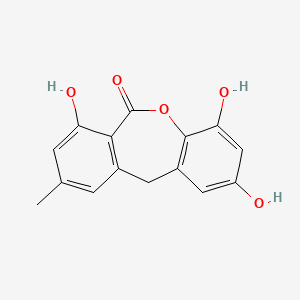

IUPAC Name |

2,4,7-trihydroxy-9-methyl-11H-benzo[c][1]benzoxepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-7-2-8-4-9-5-10(16)6-12(18)14(9)20-15(19)13(8)11(17)3-7/h2-3,5-6,16-18H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVEWVOQVOXHEQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)OC3=C(C2)C=C(C=C3O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl hydrogen sulfate](/img/structure/B593394.png)